4,4'-[1,4-Phenylenebis(methylene)]dianiline
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Overview
Description
4,4’-[1,4-Phenylenebis(methylene)]dianiline is an organic compound with the molecular formula C20H20N2. It is a derivative of aniline, featuring two aniline groups connected by a 1,4-phenylenebis(methylene) bridge. This compound is known for its applications in various fields, including materials science and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1,4-Phenylenebis(methylene)]dianiline typically involves the reaction of 1,4-bis(chloromethyl)benzene with aniline under basic conditions. The reaction proceeds as follows:
- Dissolve 1,4-bis(chloromethyl)benzene in a suitable solvent such as dichloromethane.
- Add aniline and a base, such as sodium hydroxide, to the solution.
- Stir the mixture at room temperature for several hours.
- Isolate the product by filtration and purify it using recrystallization techniques .
Industrial Production Methods
Industrial production of 4,4’-[1,4-Phenylenebis(methylene)]dianiline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4’-[1,4-Phenylenebis(methylene)]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aniline groups can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
4,4’-[1,4-Phenylenebis(methylene)]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-[1,4-Phenylenebis(methylene)]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(aniline): Similar structure but with a methylene bridge instead of a 1,4-phenylenebis(methylene) bridge.
4,4’-Diaminodiphenylmethane: Another related compound with similar applications in polymer chemistry and materials science.
Uniqueness
4,4’-[1,4-Phenylenebis(methylene)]dianiline is unique due to its specific structural features, which confer distinct chemical reactivity and physical properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
2811-55-4 |
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Molecular Formula |
C20H20N2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-[[4-[(4-aminophenyl)methyl]phenyl]methyl]aniline |
InChI |
InChI=1S/C20H20N2/c21-19-9-5-17(6-10-19)13-15-1-2-16(4-3-15)14-18-7-11-20(22)12-8-18/h1-12H,13-14,21-22H2 |
InChI Key |
PBPYNPXJEIOCEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)CC3=CC=C(C=C3)N |
Origin of Product |
United States |
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